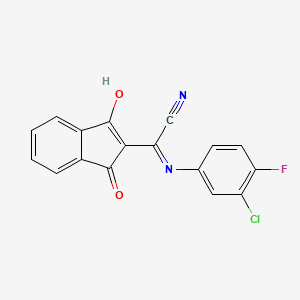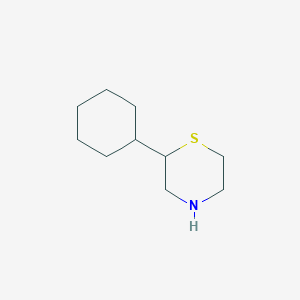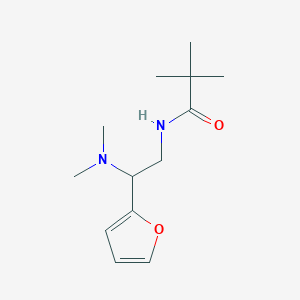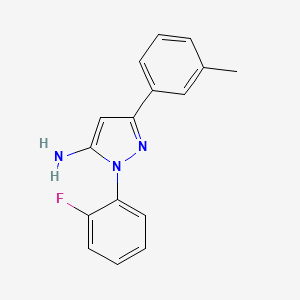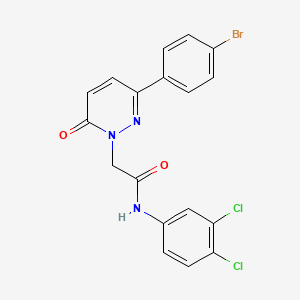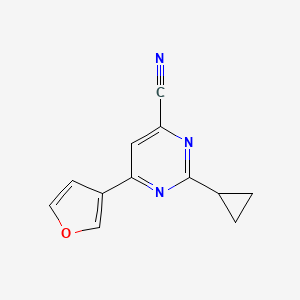
2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile typically involves the use of halogenated pyrimidines, particularly 2,4- and 4,6-dichloropyrimidines, as starting materials. These compounds undergo nucleophilic substitution reactions to introduce the furan and cyclopropyl groups. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial production, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Bases like potassium carbonate and solvents like dimethylformamide are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a protein kinase inhibitor, which could have implications in cancer treatment.
Medicine: Explored for its therapeutic potential in various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile involves its interaction with molecular targets such as protein kinases. These enzymes are essential for cellular signaling processes, including cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine: Another pyrimidine derivative with similar structural features.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with a furan-containing building block used in the preparation of donor-acceptor polymers.
Uniqueness
2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile is unique due to its specific combination of the cyclopropyl and furan groups on the pyrimidine ring
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-6-10-5-11(9-3-4-16-7-9)15-12(14-10)8-1-2-8/h3-5,7-8H,1-2H2 |
InChI Key |
DTXKOSPSKJGUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)C3=COC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



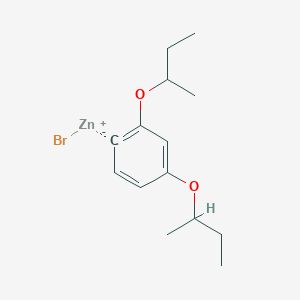
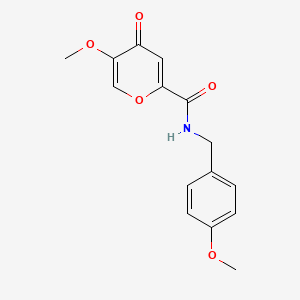
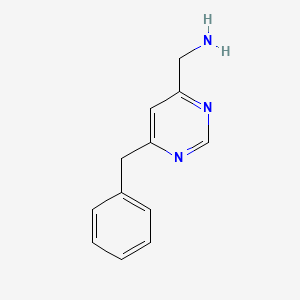
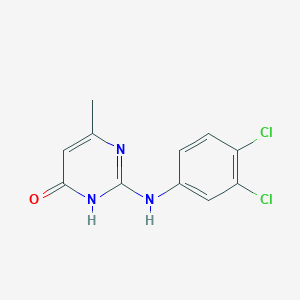
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14869855.png)


